

Safety Profile of M7583 in Early Clinical Development: A Technical Overview

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Compound of Interest

Compound Name: M7583

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This technical guide provides a comprehensive analysis of the early-stage safety profile of **M7583** (also known as TL-895), a potent and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. The data presented herein is primarily derived from the first-in-human, Phase I clinical trial (NCT02825836), which assessed the safety, tolerability, and preliminary efficacy of **M7583** in patients with relapsed or refractory B-cell malignancies.

Executive Summary

M7583 demonstrated a manageable safety profile in its initial clinical evaluation. The majority of treatment-emergent adverse events (TEAEs) were of mild to moderate severity. No dose-limiting toxicities were reported within the tested dose ranges, and a favorable benefit-risk profile was suggested. This document offers a detailed examination of the available safety data, experimental methodologies, and relevant biological pathways to inform ongoing and future research and development of this compound.

Quantitative Safety Data

The safety data from the Phase I dose-escalation trial of **M7583** (NCT02825836) in 18 patients with B-cell malignancies is summarized below.^[1] Patients received **M7583** in various dosing cohorts: 80 mg for three days followed by 160 mg for the remainder of the 28-day cycle, 300 mg/day, 600 mg/day, 900 mg/day, and 300 mg twice daily.^[1]

Overview of Treatment-Emergent Adverse Events (TEAEs)

A high-level summary of the reported adverse events in the trial is presented in the table below.

Adverse Event Category	Percentage of Patients Reporting (%)
Any Treatment-Emergent Adverse Event (TEAE)	89%
Any Treatment-Related Adverse Event	78%
Grade \geq 3 Treatment-Related Adverse Event	17%

Data from the NCT02825836 Phase I trial. A detailed breakdown of adverse events by dose cohort was not publicly available.

Common Treatment-Emergent Adverse Events

The most frequently reported TEAEs in the study are detailed in the following table.

Adverse Event	Percentage of Patients Reporting (%)
Diarrhea	33%
Fatigue	22%
Vomiting	17%

Data from the NCT02825836 Phase I trial. The severity grading for these common AEs was not specified in the available source.[\[1\]](#)

Experimental Protocols

While the full, detailed protocol for the NCT02825836 trial is not publicly available, the following outlines the general methodologies employed in a first-in-human, Phase I, open-label, multicenter, dose-escalation study of this nature.

Study Design and Patient Population

The study was a Phase I, first-in-human, open-label, multicenter, dose-escalation trial.^[1] Eligible patients were adults with refractory or resistant Stage III or IV B-cell malignancies who had failed prior therapies.^[1] The primary objectives of such a trial are typically to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D), and to evaluate the safety and tolerability of the investigational drug.

Dosing and Administration

M7583 was administered orally. The trial employed a dose-escalation design with the following cohorts:

- 80 mg for 3 days, followed by 160 mg for the remainder of the 28-day cycle
- 300 mg once daily
- 600 mg once daily
- 900 mg once daily
- 300 mg twice daily^[1]

Safety and Tolerability Assessments

Safety and tolerability were continuously monitored throughout the study. Key assessments in a Phase I trial of this type include:

- **Adverse Event (AE) Monitoring:** All adverse events were recorded, and their severity was graded according to a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The relationship of each AE to the study drug was also assessed by the investigators.
- **Dose-Limiting Toxicity (DLT) Evaluation:** DLTs were assessed during the first cycle of treatment to guide dose escalation decisions.
- **Laboratory Tests:** Hematology, clinical chemistry, and urinalysis were performed at baseline and at regular intervals during the study.
- **Vital Signs and Physical Examinations:** These were conducted at each study visit.

- Electrocardiograms (ECGs): To monitor for any cardiac effects.

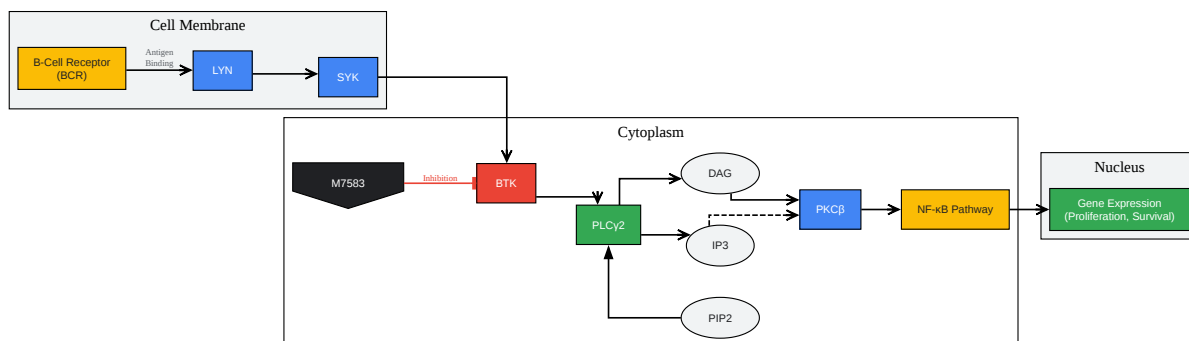
Pharmacokinetic and Pharmacodynamic Assessments

- Pharmacokinetics (PK): Blood samples were collected at various time points to determine the absorption, distribution, metabolism, and excretion of **M7583**. The results indicated that **M7583** was rapidly absorbed, and its exposure was dose-proportional.[\[1\]](#)
- Pharmacodynamics (PD): BTK occupancy was measured to assess the extent of target engagement. In the 300 mg twice daily and 900 mg/day cohorts, BTK occupancy was greater than 95%.[\[1\]](#)

Signaling Pathways and Experimental Workflows

M7583 Mechanism of Action and BTK Signaling Pathway

M7583 is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. By inhibiting BTK, **M7583** disrupts these downstream signals, leading to apoptosis of malignant B-cells.

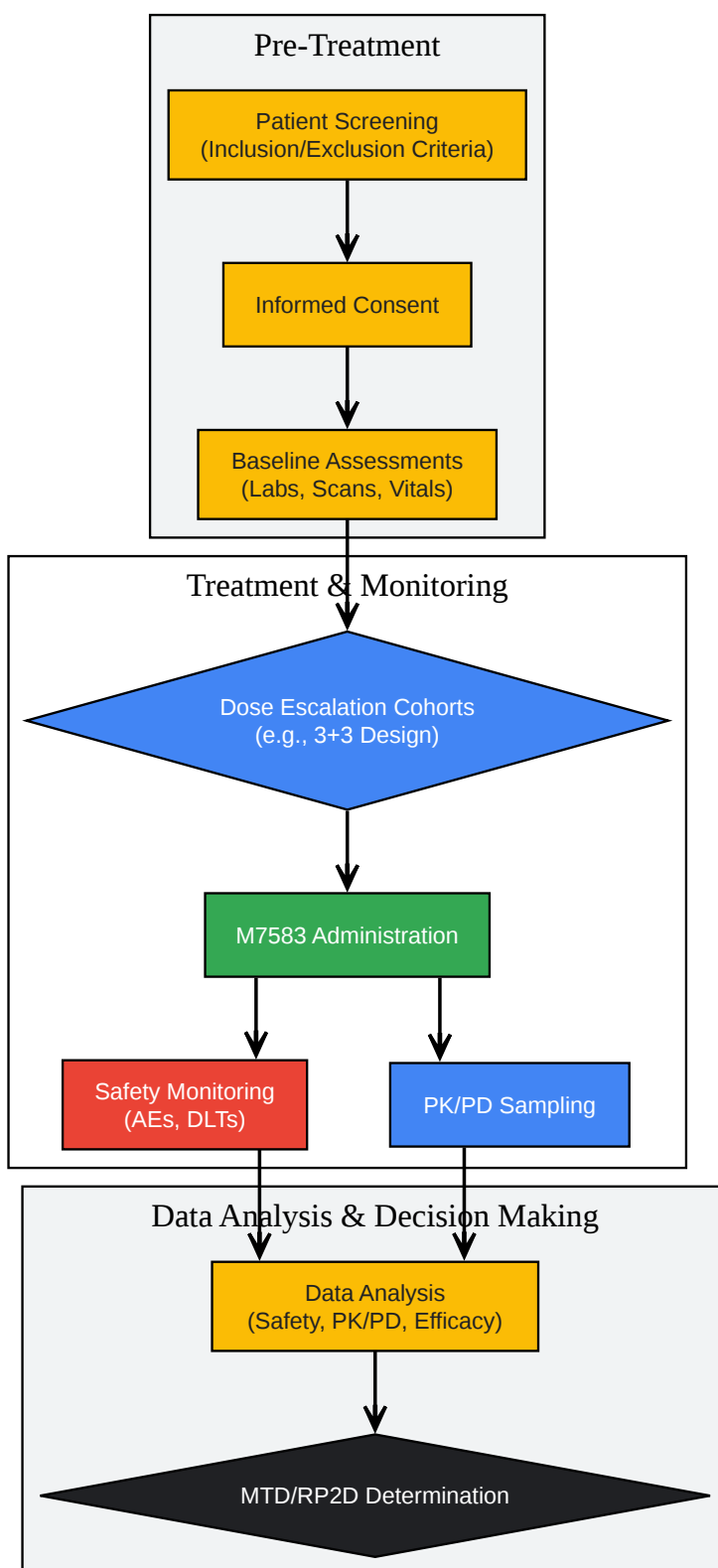


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Figure 1. Simplified BTK Signaling Pathway and **M7583** Inhibition.

Phase I Clinical Trial Workflow

The workflow for a typical Phase I oncology clinical trial, such as the one for **M7583**, follows a structured process from patient recruitment to data analysis.



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Figure 2. General Workflow of a Phase I Oncology Clinical Trial.

Conclusion

The early clinical data for **M7583** (TL-895) from the Phase I trial (NCT02825836) indicate a manageable safety profile in patients with relapsed or refractory B-cell malignancies. The observed adverse events were generally mild to moderate, with a low incidence of high-grade toxicities. The dose-proportional pharmacokinetics and high level of BTK occupancy at higher doses support the mechanism of action and provide a rationale for further clinical development. Future studies will be necessary to further characterize the safety and efficacy of **M7583** in larger patient populations and specific B-cell malignancy subtypes.

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References

- 1. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor M7583 in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
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